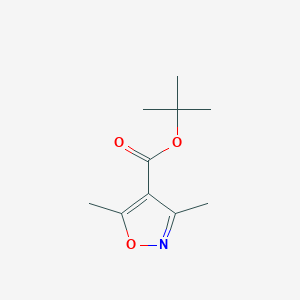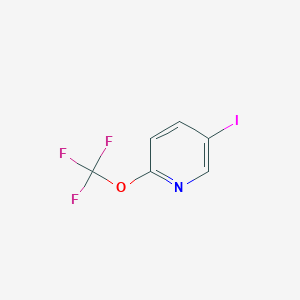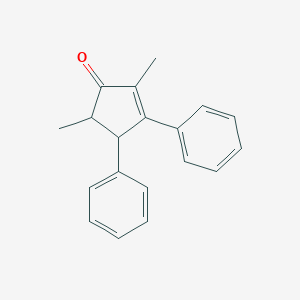![molecular formula C18H14ClNO B6355500 1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol CAS No. 199803-17-3](/img/structure/B6355500.png)
1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol, commonly known as CMN, is a synthetic aromatic compound with a wide range of applications in the scientific world. CMN is a versatile compound that can be used as a catalyst, an intermediate in the synthesis of other compounds, and as a reagent in laboratory experiments. CMN is an important synthetic intermediate and is widely used in various fields such as organic synthesis, pharmaceuticals, and biochemistry.
Mécanisme D'action
The mechanism of action of CMN is not fully understood. It is thought to act as a catalyst in many reactions, and its ability to interact with other molecules is thought to be important in its catalytic activity. CMN is also thought to be involved in the formation of a variety of intermediates in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMN are not fully understood. It is thought to have some effect on the metabolism of certain compounds, as well as on the function of certain enzymes. CMN has also been shown to have some effect on the activity of certain hormones, and it is thought to have some effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using CMN in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also a versatile compound and can be used in a variety of reactions and as an intermediate in the synthesis of other compounds. The main limitation of CMN is that it is not very stable and can decompose over time.
Orientations Futures
Future research on CMN could focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to develop more efficient and cost-effective methods of synthesizing CMN. Further research could also be done to explore its potential applications in various fields such as organic synthesis, pharmaceuticals, and biochemistry. Additionally, further research could be conducted to explore the potential of CMN as a catalyst in other reactions. Finally, further research could be done to explore the potential of CMN as a reagent in laboratory experiments.
Méthodes De Synthèse
CMN can be synthesized through a variety of methods, including the direct reaction of 2-methyl-4-chlorophenol with ammonium hydroxide. This method involves the reaction of 2-methyl-4-chlorophenol with ammonium hydroxide in the presence of a catalyst. The reaction proceeds in two steps: first, the ammonium hydroxide reacts with the phenol to form an intermediate, and then the intermediate is converted to CMN. The reaction is usually carried out in an aqueous solution at a temperature of around 80°C.
Applications De Recherche Scientifique
CMN is an important synthetic intermediate and is widely used in various fields such as organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, it is used as a reagent for the synthesis of a variety of compounds. In pharmaceuticals, it is used as an intermediate in the synthesis of drugs such as anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In biochemistry, it is used as a reagent for the synthesis of various enzymes and proteins.
Propriétés
IUPAC Name |
1-[(4-chloro-2-methylphenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-12-10-14(19)7-8-17(12)20-11-16-15-5-3-2-4-13(15)6-9-18(16)21/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAGAAJKIGOLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-ortho-tolyliminomethyl)-2-naphthol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)




![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)

![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)


